3-(Benzyloxy)-4-methylaniline

ADME Medicinal Chemistry Lipophilicity

For synthesis of the anticoccidial drug nequinate, correct regiospecificity of the benzyloxy substituent is critical to avoid reaction failure. This 3-substituted isomer ensures desired coupling outcomes. - Regiospecific reactivity: meta-benzyloxy group enables targeted electrophilic aromatic substitution, distinct from 2- or 4-isomers. - Lipophilicity tuning: cLogP 3.22 (vs 2.90 for 2-isomer) for fine-tuned ADME modulation. - Supply: ≥98% purity, stable at room temperature, global shipping.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 219492-12-3
Cat. No. B1273282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-4-methylaniline
CAS219492-12-3
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)OCC2=CC=CC=C2
InChIInChI=1S/C14H15NO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3
InChIKeyTZWRMTAIHRIAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-4-methylaniline Structural Overview


3-(Benzyloxy)-4-methylaniline (CAS 219492-12-3) is an aromatic amine belonging to the class of substituted anilines, characterized by a benzyloxy group at the meta-position and a methyl group at the para-position of the benzene ring [1]. With a molecular formula of C14H15NO and a molecular weight of 213.28 g/mol, it is commercially available from multiple vendors with reported purities typically ranging from 95% to 98% . Its primary established use is as a synthetic intermediate, specifically as a precursor to the anticoccidial drug nequinate . The compound is also noted as a building block for creating molecules with tailored electronic and steric properties due to the presence of its two distinct substituents .

Workflow Regioselective building block for heterocycle construction meta-benzyloxy orientation controls electrophilic substitution
Selection Higher lipophilicity compared to 2-substituted isomer Supports lead optimization with tailored logP
Use Context Precursor for anticoccidial intermediate synthesis Documented in nequinate synthetic pathway

Non-Substitutability of 3-(Benzyloxy)-4-methylaniline


The selection of 3-(Benzyloxy)-4-methylaniline over its close analogs, such as 2-(benzyloxy)-4-methylaniline or other regioisomers, is dictated by its unique regiospecific reactivity and physical properties, which are critical for downstream applications [1]. Substitution of the benzyloxy group at the 3-position (meta) rather than the 2- or 4- position on the aniline ring fundamentally alters the molecule's electron density and steric hindrance, which directly impacts its performance in electrophilic aromatic substitution and cross-coupling reactions [2]. This regioisomeric difference is not trivial; it determines the success or failure of a synthetic pathway, particularly in the construction of complex heterocycles where precise substitution patterns are required . The evidence below quantifies these key differences, demonstrating that generic substitution without rigorous, data-driven justification introduces significant scientific and financial risk.

Target
3-(Benzyloxy)-4-methylaniline
Regiospecific meta-substitution pattern directs electronic and steric effects for defined cross-coupling outcomes.
Substitute
2-(Benzyloxy)-4-methylaniline
Ortho-substitution alters reactivity; electrophilic aromatic substitution selectivity may shift, impacting synthetic success.

Evidence-Based Differentiation of 3-(Benzyloxy)-4-methylaniline


Lipophilicity: cLogP and logD Comparison

A critical differentiator for 3-(Benzyloxy)-4-methylaniline is its lipophilicity profile, which is distinct from its regioisomers and can be a key factor in designing compounds with optimal absorption and distribution characteristics. The 3-benzyloxy substitution pattern results in a higher calculated partition coefficient (cLogP) compared to the 2-substituted analog, indicating increased lipophilicity [1]. This difference in lipophilicity is further reflected in the compound's predicted logD values, which are higher than many simple aniline derivatives, suggesting a greater tendency to partition into lipid membranes [2].

Lipophilicity
Reported
cLogP 3.22 vs 2.90 (2-substituted isomer)
Higher partition coefficient supports lipophilicity-driven design
Calculated property; experimental logD/logP may differ
ADME Medicinal Chemistry Lipophilicity Physicochemical Property

Nequinate Synthesis Precursor

The most concrete, application-specific differentiator for 3-(Benzyloxy)-4-methylaniline is its documented, but non-quantitative, use as a precursor in the synthesis of nequinate, an established anticoccidial drug used in veterinary medicine . While the synthetic yield and purity of the final product are not provided, the specific use of this regioisomer in a commercial drug synthesis pathway provides a strong, albeit qualitative, justification for its procurement over other aniline derivatives that lack this documented role .

Synthetic role
Data to verify
Documented as precursor for nequinate synthesis
Established intermediate in a veterinary anticoccidial pathway
Quantitative yield or purity data not available in source
Veterinary Medicine Synthetic Intermediate Anticoccidial Process Chemistry

3-(Benzyloxy)-4-methylaniline Application Scenarios


Lipophilicity Tuning in Lead Design

Medicinal chemists seeking to fine-tune the lipophilicity of a lead compound can utilize 3-(Benzyloxy)-4-methylaniline as a building block. Its calculated cLogP of 3.22 [1] provides a quantitative basis for predicting its impact on the overall molecule's LogP, which is a key determinant of ADME properties. This compound offers a specific, higher-lipophilicity alternative compared to its 2-substituted isomer (cLogP 2.90 ), allowing for a controlled increase in membrane permeability when needed.

Synthesis of Nequinate and Related Anticoccidials

This compound is a documented precursor for the synthesis of nequinate, an anticoccidial drug used in veterinary medicine . For researchers involved in the synthesis, scale-up, or development of nequinate or its analogs, procuring this specific regioisomer is essential. While the synthetic yield is not provided, its established role in this pathway makes it a necessary starting material for replicating known procedures or generating novel derivatives.

Application
Selection Property
Validation Focus
Lead optimization with tailored lipophilicity
Higher lipophilicity compared to 2-substituted isomer
Experimental LogP/logD determination and ADME profiling
Anticoccidial intermediate research
Regiospecific aniline building block for nequinate analogs
Reaction yield and product purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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